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molecular formula C6H6BrNO B189596 5-Bromo-2-methylpyridine N-oxide CAS No. 31181-64-3

5-Bromo-2-methylpyridine N-oxide

Cat. No. B189596
M. Wt: 188.02 g/mol
InChI Key: NEEHOROWKICRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999998B2

Procedure details

5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol, 1 eq) was dissolved in sulfuric acid (4 mL, 80 mmol, 6 eq) and cooled at 0° C. Fuming nitric acid (3 mL, 60 mmol, 5 eq) was added dropwise. After addition of the nitric acid was complete, the reaction mixture was first warmed to room temperature and then heated to 90° C. After 2 hours the reaction was cooled in an ice bath and slowly adjusted to pH 10 with 2 M aqueous sodium carbonate. This solution was extracted twice with dichloromethane. The combined organic extracts were dried over magnesium sulfate and concentrated to yield 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide. LMCS (ESI) m+H=233.0.
Quantity
2.269 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16].C(=O)([O-])[O-].[Na+].[Na+]>>[Br:1][C:2]1[C:3]([N+:15]([O-:17])=[O:16])=[CH:4][C:5]([CH3:9])=[N+:6]([O-:8])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.269 g
Type
reactant
Smiles
BrC=1C=CC(=[N+](C1)[O-])C
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was first warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction was cooled in an ice bath
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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